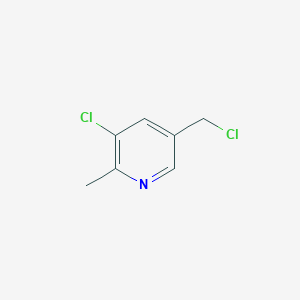
3-Chloro-5-(chloromethyl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(chloromethyl)-2-methylpyridine is an organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)-2-methylpyridine typically involves the chlorination of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 5 positions of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 2-methylpyridine is fed into a reactor along with chlorine gas. The reaction mixture is then passed through a series of purification steps to isolate the desired product. This method allows for large-scale production with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(chloromethyl)-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The compound can be reduced to form 3-chloro-5-(methyl)-2-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the major products.
Reduction: Reduced derivatives of the original compound are formed.
Scientific Research Applications
3-Chloro-5-(chloromethyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chloromethyl)-2-methylpyridine involves its interaction with various molecular targets. The chlorine atoms in the compound make it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity is exploited in its use as an antimicrobial agent, where it disrupts the function of microbial enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylpyridine
- 2-Chloro-5-(chloromethyl)pyridine
- 3-Chloro-2-methylpyridine
Uniqueness
3-Chloro-5-(chloromethyl)-2-methylpyridine is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which imparts distinct chemical properties. This combination of substituents allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
3-chloro-5-(chloromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3H2,1H3 |
InChI Key |
BIBYDNAIWCANIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)

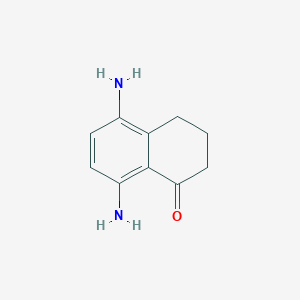
![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
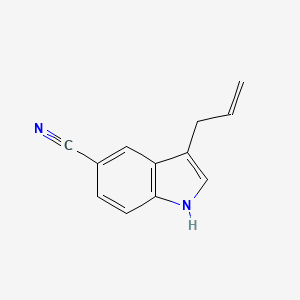
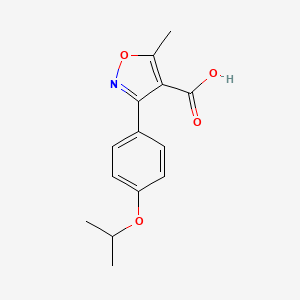
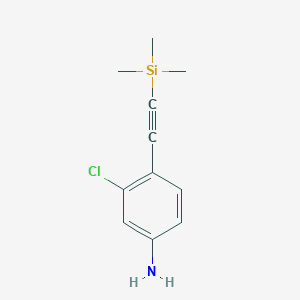
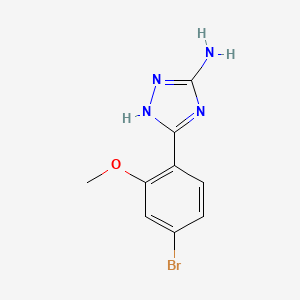
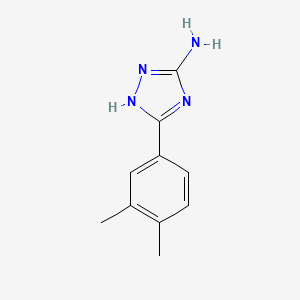
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
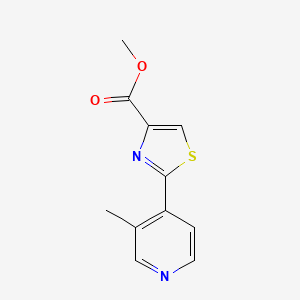
![2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)

